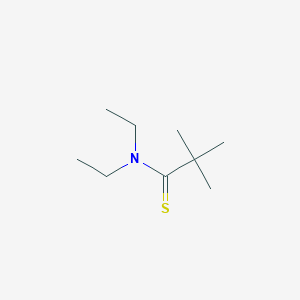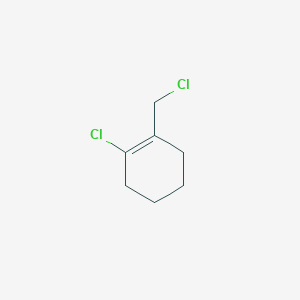
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is a complex organic compound with the molecular formula C17H13BrClNO2. This compound is notable for its unique structure, which includes a brominated phenyl group, a chlorinated indolizine moiety, and a methanone linkage. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.
Methanone Formation: The coupling of the brominated, hydroxylated phenyl ring with the chlorinated indolizine ring via a methanone linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-methylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-propylindolizin-3-yl)methanone
- (3-Bromo-4-hydroxyphenyl)(1-chloro-2-butylindolizin-3-yl)methanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-chloro-2-ethylindolizin-3-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
77833-00-2 |
|---|---|
Molekularformel |
C17H13BrClNO2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
(3-bromo-4-hydroxyphenyl)-(1-chloro-2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C17H13BrClNO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
InChI-Schlüssel |
HIXHJMWITGMFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC(=C(C=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


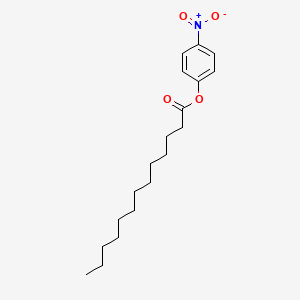

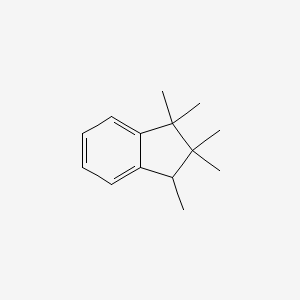
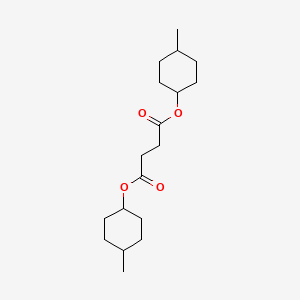

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
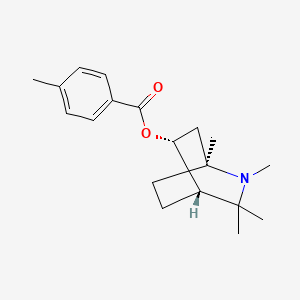
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)

